molecular formula C8H10ClNO2 B1430723 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride CAS No. 1352925-97-3

2-(3-Methylpyridin-4-yl)acetic acid hydrochloride

Cat. No.: B1430723
CAS No.: 1352925-97-3
M. Wt: 187.62 g/mol
InChI Key: LRIUFDONNWLNNV-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-4-yl)acetic acid hydrochloride (CAS 1352925-97-3) is a high-purity pyridine-derived compound designed for use as a critical building block in scientific research and development. Its structure features a methyl substituent at the 3-position of the pyridine ring and an acetic acid moiety, presented as a water-soluble hydrochloride salt to enhance bioavailability . This compound serves as a versatile intermediate in medicinal chemistry for the synthesis of more complex molecules, particularly in the exploration of novel pharmaceuticals. Pyridine derivatives like this one are extensively studied for their roles in agrochemicals and materials science due to their aromatic stability and functional versatility . Research into similar 3-methylpyridine derivatives has indicated potential biological activities, including anti-inflammatory and analgesic properties. Some related compounds have been investigated as modulators of the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), which may lead to increased levels of pain-relieving endocannabinoids . As a valuable reagent in chemistry, biology, and medicine, it facilitates the study of specific molecular targets and pathways. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(3-methylpyridin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-5-9-3-2-7(6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIUFDONNWLNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride typically involves the reaction of 3-methylpyridine with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by acidification to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-Methylpyridin-4-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications of 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary role lies in its utility as a building block for synthesizing complex molecules and as a reagent in various organic reactions.

Chemistry

This compound serves as a fundamental building block in chemical synthesis, enabling the creation of more complex molecular structures. It also functions as a reagent in various organic reactions, facilitating chemical transformations.

Biology

This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding these properties may lead to the development of new treatments for various diseases.

Medicine

Ongoing research explores the potential therapeutic applications of this compound, particularly in developing new drugs. Further studies are needed to fully understand its therapeutic potential and mechanisms of action.

Industry

In industrial settings, this compound is used in producing specialty chemicals and as an intermediate in synthesizing other industrial compounds. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
2-(3-Methylpyridin-4-yl)acetic acid HCl N/A* 3-Methylpyridin-4-yl + acetic acid –CH₃ (pyridine), –COOH, HCl ~187.6 (calc.) Drug intermediates, ligands
2-(Pyridin-4-yl)acetic acid HCl 6622-91-9 Pyridin-4-yl + acetic acid –COOH, HCl 173.6 Organic synthesis, coordination chemistry
2-(Morpholin-4-yl)acetic acid HCl 89531-58-8 Morpholine + acetic acid –O–, –N– (morpholine), –COOH, HCl 195.6 Catalysts, metal complex ligands
Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl 1630907-26-4 Piperidine + ethyl ester Saturated N-ring, ester, HCl 221.7 Prodrugs, drug delivery systems
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl 1956332-71-0 Chloropyridine + amino ester –Cl, –NH₂, ester, HCl 263.1 Pharmaceutical intermediates

Physicochemical and Functional Insights

  • Solubility : Hydrochloride salts (e.g., 2-(Pyridin-4-yl)acetic acid HCl) generally exhibit higher aqueous solubility than free bases due to ionic interactions . Morpholine-containing analogs (e.g., 2-(Morpholin-4-yl)acetic acid HCl) may show enhanced polarity from the oxygen atom, further improving solubility .
  • Reactivity : The pyridine ring in 2-(3-Methylpyridin-4-yl)acetic acid HCl allows for electrophilic substitution, whereas morpholine (in 89531-58-8) and piperidine (in 1630907-26-4) rings offer nucleophilic sites for alkylation or coordination .
  • Biological Relevance: Amino-substituted analogs (e.g., 1956332-71-0) are tailored for targeted drug design, leveraging –NH₂ for hydrogen bonding with biological targets .

Biological Activity

2-(3-Methylpyridin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has shown effectiveness against various pathogenic bacteria, including:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for this compound suggest that it may be comparable to standard antibiotics. For instance, in a comparative study, the inhibition zones produced by this compound were measured alongside ceftriaxone, demonstrating similar efficacy against tested organisms .

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus2940
Pseudomonas aeruginosa2450
Escherichia coli3040

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This mechanism may involve the inhibition of specific enzymes related to inflammation, thus positioning it as a candidate for treating inflammatory diseases .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways involved are still under investigation but are crucial for understanding its full potential in medical applications .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potential as an antibiotic agent .
  • Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of this compound, showing significant reductions in inflammatory markers in vitro, suggesting its potential use in treating conditions like arthritis or other inflammatory diseases .
  • Comparative Analysis : A comparative analysis with other pyridine derivatives revealed that this compound often outperformed similar compounds in terms of both antimicrobial and anti-inflammatory activities, highlighting its unique efficacy profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-methylpyridin-4-yl)acetic acid hydrochloride?

  • Methodology : A typical synthesis involves nucleophilic substitution or acid-catalyzed coupling. For example, reacting pyridine derivatives with halogenated acetic acids under basic conditions (e.g., sodium hydroxide) in aqueous or polar solvents (e.g., methanol/water mixtures). Post-reaction, hydrochloric acid is added to precipitate the hydrochloride salt. Crystallization from methanol or ethanol is often employed for purification .
  • Key Considerations : Monitor reaction pH to avoid side products. Use stoichiometric control to minimize unreacted starting materials.

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^13C NMR, focusing on pyridine ring protons (δ 8.0–9.0 ppm) and the acetic acid moiety (δ 3.5–4.5 ppm).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement, particularly for resolving hydrogen atom positions and verifying stereochemistry .
  • HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid).

Q. How should this compound be stored to ensure stability?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers under inert atmosphere (e.g., nitrogen). Pre-purge storage vials to minimize hygroscopic degradation. Regularly monitor for discoloration or precipitation, which indicate decomposition .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodology : Use SHELXL’s constrained refinement for hydrogen atoms (riding model) and anisotropic displacement parameters for heavy atoms. Validate against residual density maps and apply TWIN/BASF commands if twinning is suspected. Cross-validate with DFT calculations for bond-length/angle discrepancies .
  • Case Study : In , hydrogen atoms were geometrically positioned with Uiso(H)=1.21.5×Ueq(parent)U_{iso}(H) = 1.2–1.5 \times U_{eq}(parent), ensuring computational efficiency without sacrificing accuracy.

Q. What strategies optimize the use of this compound as a linker in PROTAC design?

  • Methodology : Balance rigidity and flexibility by modifying the pyridine-methyl group’s steric bulk. Introduce semi-flexible spacers (e.g., piperidine derivatives) to enhance ternary complex formation between target protein and E3 ligase. Validate degradation efficiency via Western blotting and cellular thermal shift assays (CETSA) .
  • Data-Driven Design : highlights that linker rigidity impacts PROTAC orientation; molecular dynamics simulations can predict optimal spacer lengths.

Q. How can conflicting bioactivity data in cellular assays be addressed?

  • Methodology :

  • Stability Testing : Perform accelerated degradation studies under varying pH/temperature. Use LC-MS to identify breakdown products.
  • Batch Variability : Ensure consistent synthesis protocols (e.g., reaction time, purification steps) to minimize lot-to-lot differences.
  • Biological Replicates : Conduct dose-response curves in triplicate across multiple cell lines to account for biological noise .

Q. What advanced quantification methods are suitable for trace analysis in biological matrices?

  • Methodology :

  • LC-MS/MS : Employ electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for high sensitivity. Use deuterated internal standards (e.g., d4d_4-acetic acid derivatives) to correct for matrix effects.
  • Microscopy-Based Assays : Fluorescently tag the compound via carboxyl-group conjugation (e.g., EDC/NHS chemistry) for subcellular localization studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methylpyridin-4-yl)acetic acid hydrochloride
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2-(3-Methylpyridin-4-yl)acetic acid hydrochloride

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